molecular formula C18H19N3O3S B12159407 methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12159407
M. Wt: 357.4 g/mol
InChI Key: AAZBLQYJUMXYHN-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indole moiety, a thiazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Construction: The thiazole ring can be formed through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups at the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound’s indole moiety is known for its bioactivity. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that indole derivatives possess antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. The indole and thiazole rings are common in many pharmacologically active compounds, suggesting that this compound could be developed into a drug for treating various diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism by which methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the indole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(1-methylindole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-6-5-7-13-11(12)8-9-21(13)3/h5-10H,1-4H3,(H,19,20,22)

InChI Key

AAZBLQYJUMXYHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C(=O)OC

Origin of Product

United States

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